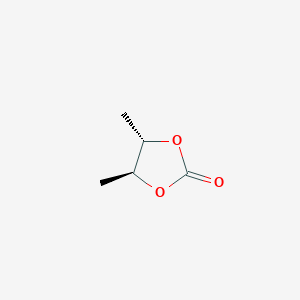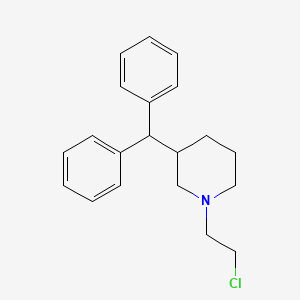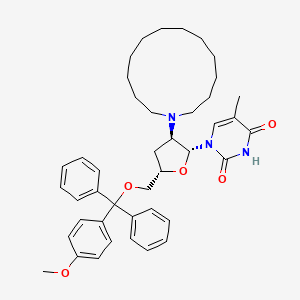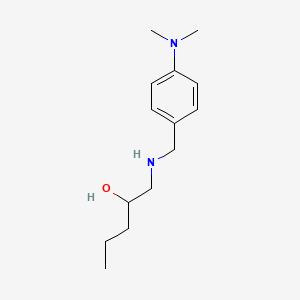
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is an organic compound with a complex structure that includes a dimethylamino group attached to a benzyl group, which is further connected to an amino group and a pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a suitable alkylating agent to introduce the pentanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and pentanol groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-(Dimethylamino)benzyl)amino)-2-propanol
- 1-((4-(Dimethylamino)benzyl)amino)-2-butanol
- 1-((4-(Dimethylamino)benzyl)amino)-2-hexanol
Uniqueness
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is unique due to its specific structure, which includes a pentanol chain. This structural feature can influence its physical and chemical properties, such as solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
5330-50-7 |
|---|---|
Fórmula molecular |
C14H24N2O |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-[[4-(dimethylamino)phenyl]methylamino]pentan-2-ol |
InChI |
InChI=1S/C14H24N2O/c1-4-5-14(17)11-15-10-12-6-8-13(9-7-12)16(2)3/h6-9,14-15,17H,4-5,10-11H2,1-3H3 |
Clave InChI |
PXPAGDFDDBGOGR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CNCC1=CC=C(C=C1)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


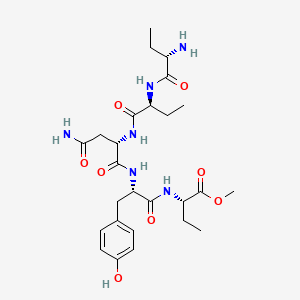
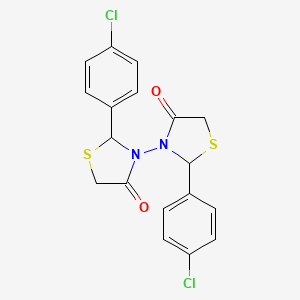
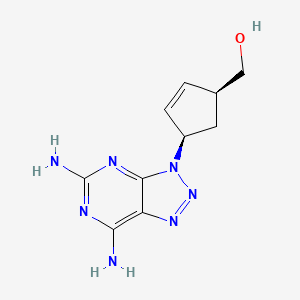
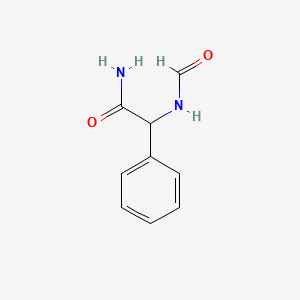
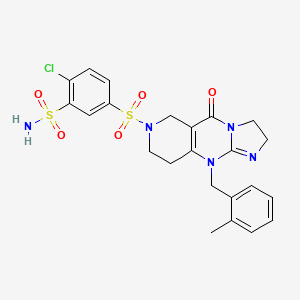
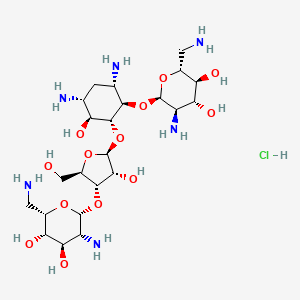
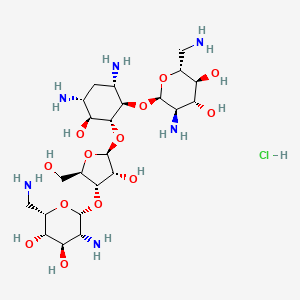
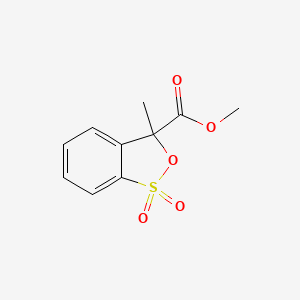
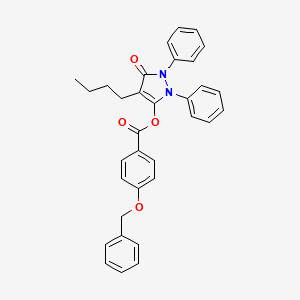

![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
